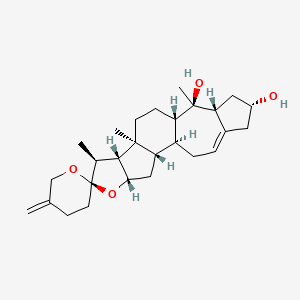
Bufospirostenin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bufospirostenin A is a complex steroidal compound first isolated from the venom of the Chinese toad, Bufo bufo gargarizans. It is notable for its unique [5-7-6-5-5-6] hexacyclic framework, which includes a distinctive spiroketal structure. This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit the sodium-potassium ATPase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Bufospirostenin A involves several key steps, including the use of a Pauson-Khand reaction to construct the core tetracyclic skeleton. The synthesis begins with a readily available steroidal lactone, which undergoes a series of transformations, including a photosantonin rearrangement and a Wagner-Meerwein rearrangement, to form the desired hexacyclic structure . The final steps involve oxidation, reduction, and cyclization reactions to complete the synthesis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through laboratory-scale synthesis or extraction from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions
Bufospirostenin A undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Replaces one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Bufospirostenin A has several scientific research applications:
Chemistry: Used as a model compound for studying complex steroidal structures and synthetic methodologies.
Biology: Investigated for its role in inhibiting the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, particularly in the context of traditional Chinese medicine.
Mécanisme D'action
Bufospirostenin A exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. By inhibiting this enzyme, this compound disrupts ion balance, leading to potential therapeutic effects such as reduced inflammation and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Bufospirostenin A is unique due to its [5-7-6-5-5-6] hexacyclic framework. Similar compounds include:
Bufogargarizin A: Another steroid isolated from Bufo bufo gargarizans, but with a different ring system ([7-5-6-5]).
Ophiopogonol A: A steroid with a similar spiroketal structure but different biological activities.
Gibbosterol A: Another complex steroid with a different ring system and biological properties.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H40O4 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
Clé InChI |
LANURVLXXUHGAU-REBNKZOFSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


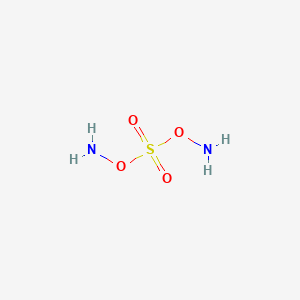
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
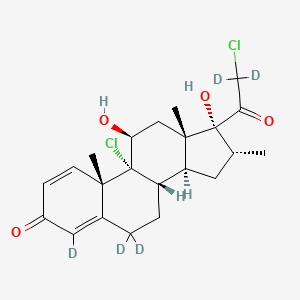

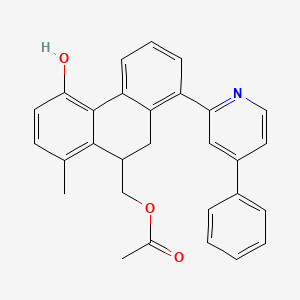
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
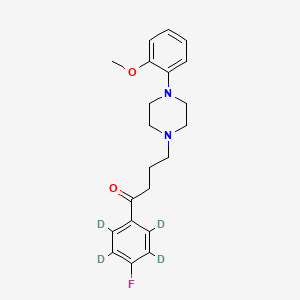
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

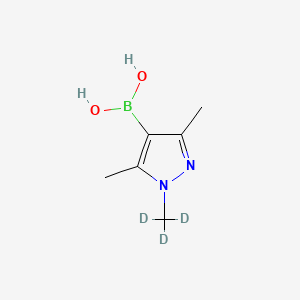
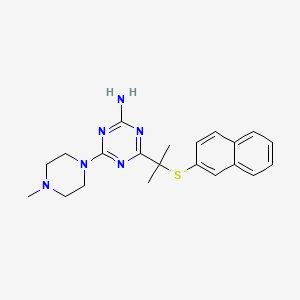
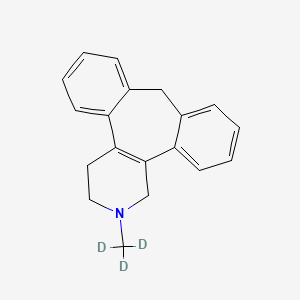
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

